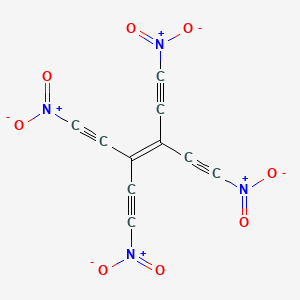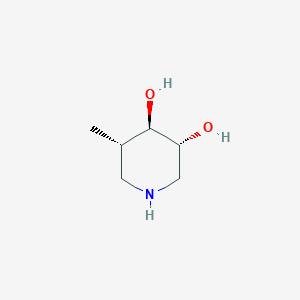
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding and van der Waals forces, which facilitate the compound’s binding to enzymes or receptors. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Piperidinediol, 5-(difluoromethyl)-, (3R,4R,5S)-
- 3,4-Piperidinediol, 2-methyl-, (2R,3R,4R)-
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4R)-rel- (9CI)
Uniqueness
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
780782-20-9 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R,4R,5S)-5-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-4-2-7-3-5(8)6(4)9/h4-9H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
InChI Key |
WPRCMXASRHJGNG-KVQBGUIXSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H]([C@@H]1O)O |
Canonical SMILES |
CC1CNCC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


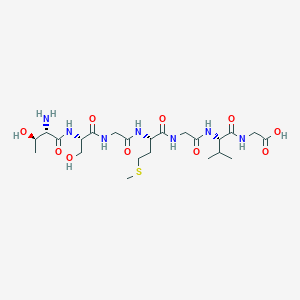
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
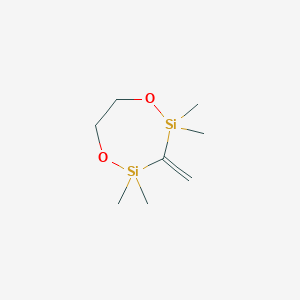
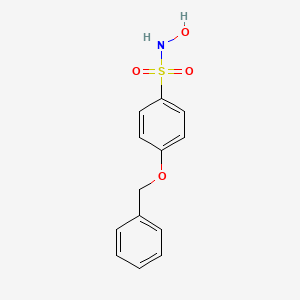
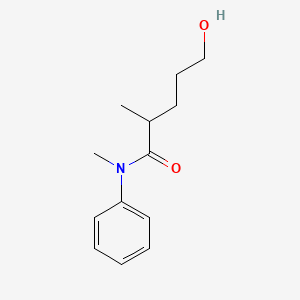
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)
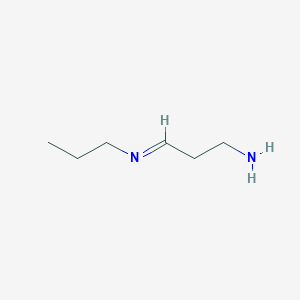
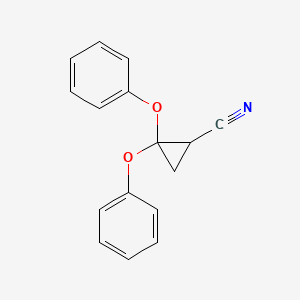

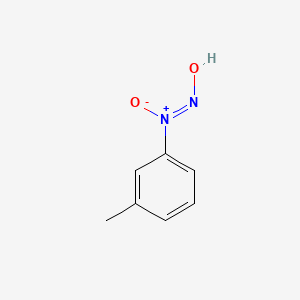
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
